trans-2-Pentenal
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Overview
Description
It is a colorless liquid with a characteristic odor, often described as having a fragrance similar to potatoes and peas . This compound is an unsaturated aldehyde, featuring a double bond between the second and third carbon atoms in its five-carbon chain.
Preparation Methods
trans-2-Pentenal can be synthesized through various methods. One common synthetic route involves the aldol condensation of propanal (propionaldehyde) with ethanal (acetaldehyde), followed by dehydration to form 2-pentenal . Another method includes the reaction of β-phenoxyacrolein with secondary amines, Grignard reagents, and methylene compounds . Industrially, 2-pentenal can be produced by treating β-phenoxyacrolein with secondary amines, Grignard reagents, and methylene compounds .
Chemical Reactions Analysis
trans-2-Pentenal undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form pentenoic acid.
Reduction: Reduction of 2-pentenal typically yields 2-pentanol.
Addition Reactions: The compound can participate in addition reactions due to the presence of the carbon-carbon double bond. For example, it can react with hydrogen to form pentanal.
Condensation Reactions: It can undergo aldol condensation with other aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts for condensation reactions. The major products formed from these reactions include pentenoic acid, 2-pentanol, and larger aldehyde or ketone derivatives.
Scientific Research Applications
trans-2-Pentenal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studies have investigated its role in biological systems, particularly in the context of its interactions with enzymes and other biomolecules.
Medicine: Research has explored its potential therapeutic applications, including its effects on cellular processes and its use as a precursor for drug synthesis.
Industry: this compound is used in the flavor and fragrance industry due to its characteristic odor.
Mechanism of Action
The mechanism of action of 2-pentenal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can affect protein function and cellular processes. Additionally, its unsaturated nature allows it to participate in addition reactions, which can modify biomolecules and influence metabolic pathways .
Comparison with Similar Compounds
trans-2-Pentenal can be compared with other similar compounds, such as:
Pentanal: A saturated aldehyde with the formula C5H10O. Unlike 2-pentenal, pentanal lacks a double bond, making it less reactive in addition reactions.
2-Methyl-2-pentenal: An isomer of 2-pentenal with a methyl group attached to the second carbon.
2-Hexenal: A six-carbon aldehyde with a similar structure to 2-pentenal but with an additional carbon atom.
This compound’s unique combination of an aldehyde group and a carbon-carbon double bond gives it distinct reactivity and makes it valuable in various chemical and industrial applications.
Properties
CAS No. |
764-39-6 |
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Molecular Formula |
C5H8O |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
pent-2-enal |
InChI |
InChI=1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3 |
InChI Key |
DTCCTIQRPGSLPT-UHFFFAOYSA-N |
SMILES |
CCC=CC=O |
Isomeric SMILES |
CC/C=C/C=O |
Canonical SMILES |
CCC=CC=O |
density |
0.850-0.856 (21°) |
Key on ui other cas no. |
764-39-6 |
physical_description |
Clear liquid with a pungent odor; mp = 16 deg C; [MSDSonline] Colourless to light yellow liquid; Pungent green, fruity aroma |
Pictograms |
Flammable; Acute Toxic; Irritant; Environmental Hazard |
solubility |
Insoluble in water; soluble in PG, in most fixed oils Soluble (in ethanol) |
Synonyms |
2-pentenal 2-pentenal, (E)-isomer pent-2-enal |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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